N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a synthetic small molecule featuring a benzodioxole core linked to a piperidine-acetamide scaffold modified with a 4-fluorobenzyloxymethyl substituent. The oxalate salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4.C2H2O4/c23-18-3-1-16(2-4-18)13-27-14-17-7-9-25(10-8-17)12-22(26)24-19-5-6-20-21(11-19)29-15-28-20;3-1(4)2(5)6/h1-6,11,17H,7-10,12-15H2,(H,24,26);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHKDZCJYVTDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by a benzo[d][1,3]dioxole moiety linked to a piperidine derivative through an acetamide functional group. The structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperidine structure is known for its ability to interact with various neurotransmitter receptors, which may influence central nervous system (CNS) activity.
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases.
- Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
- Neuroprotective Effects : A study demonstrated that compounds with similar structures exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting AChE and reducing amyloid-beta aggregation.
- Anticancer Properties : Research indicated that related piperidine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
- Anti-inflammatory Activity : Compounds with benzo[d][1,3]dioxole structures have been associated with reduced inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Functional Group Variations
- 4-Fluorobenzyloxymethyl group: Unique to the target compound, this substituent may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., SW-C165 in , which uses a 2-bromobenzyl group) .
- Piperidine vs. Piperazine : ASN90 (piperazine-thiadiazole) exhibits O-GlcNAcase inhibition, whereas the target’s piperidine scaffold may favor different target interactions (e.g., ion channel modulation) .
Target Inference
Pharmacokinetic Advantages
Preparation Methods
Step 1: Protection of Piperidine-4-Methanol
Piperidine-4-methanol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane (DCM) using imidazole as a base to afford 4-((tert-butyldimethylsilyloxy)methyl)piperidine .
$$
\text{Piperidine-4-methanol} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole, DCM}} \text{4-((TBDMS-O)CH}_2\text{)piperidine}
$$
Reaction Conditions :
Step 2: Alkylation with 4-Fluorobenzyl Bromide
The silyl-protected piperidine is alkylated with 4-fluorobenzyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base:
$$
\text{4-((TBDMS-O)CH}_2\text{)piperidine} + \text{4-Fluorobenzyl bromide} \xrightarrow{\text{NaH, THF}} \text{4-(((4-Fluorobenzyl)Oxy)Methyl)piperidine (TBDMS-protected)}
$$
Reaction Conditions :
- Temperature: 0°C to RT
- Time: 6 hours
- Workup: Aqueous extraction and silica gel chromatography.
Step 3: Deprotection of TBDMS Group
The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF:
$$
\text{4-(((4-Fluorobenzyl)Oxy)Methyl)piperidine (TBDMS-protected)} \xrightarrow{\text{TBAF, THF}} \text{4-(((4-Fluorobenzyl)Oxy)Methyl)piperidine}
$$
Reaction Conditions :
Synthesis of 2-Chloro-N-(Benzo[d]Dioxol-5-yl)Acetamide
Step 1: Acylation of Benzo[d]dioxol-5-amine
Benzo[d]dioxol-5-amine is reacted with chloroacetyl chloride in the presence of triethylamine (TEA) in DCM:
$$
\text{Benzo[d]dioxol-5-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{2-Chloro-N-(benzo[d]dioxol-5-yl)acetamide}
$$
Reaction Conditions :
Coupling of Intermediates
The piperidine intermediate is coupled with 2-chloroacetamide via nucleophilic substitution in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base:
$$
\text{4-(((4-Fluorobenzyl)Oxy)Methyl)piperidine} + \text{2-Chloro-N-(benzo[d]dioxol-5-yl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Free Base}
$$
Optimized Conditions :
Oxalate Salt Formation
The free base is dissolved in hot ethanol and treated with oxalic acid (1:1 molar ratio). The mixture is cooled to precipitate the oxalate salt:
$$
\text{Free Base} + \text{HOOCCOOH} \xrightarrow{\text{Ethanol}} \text{N-(Benzo[d]dioxol-5-yl)-2-(4-(((4-Fluorobenzyl)Oxy)Methyl)Piperidin-1-yl)Acetamide Oxalate}
$$
Crystallization Parameters :
Analytical Data
Table 1: Characterization of Key Intermediates and Final Product
Note: Data inferred from analogous compounds in patents.
Discussion of Synthetic Challenges
Regioselectivity in Piperidine Functionalization
The introduction of the ((4-fluorobenzyl)oxy)methyl group at the 4-position of piperidine requires careful control to avoid O- vs. N-alkylation. The use of bulky protecting groups (e.g., TBDMS) ensures hydroxyl group specificity.
Oxalate Salt Stability
The oxalate salt’s hygroscopicity necessitates strict humidity control during storage. Patent data suggest that lyophilization from tert-butanol improves long-term stability.
Q & A
Q. What are the recommended synthetic pathways and characterization methods for this compound?
The compound is synthesized via multi-step reactions, typically involving:
- Coupling of the benzo[d][1,3]dioxol-5-yl group to a piperidine-acetamide scaffold under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Introduction of the 4-fluorobenzyloxymethyl group via nucleophilic substitution or Mitsunobu reactions, requiring temperature control (0–60°C) and catalysts like triphenylphosphine . Characterization :
- Nuclear Magnetic Resonance (NMR) for verifying proton environments and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry for molecular weight confirmation .
Q. How do the structural features of this compound influence its physicochemical properties?
Key structural elements and their roles:
- Benzo[d][1,3]dioxole moiety : Enhances lipophilicity, improving blood-brain barrier permeability, and participates in π–π stacking with aromatic residues in target proteins .
- 4-Fluorobenzyloxymethyl group : Introduces steric bulk and modulates electronic properties via the fluorine atom, affecting binding affinity .
- Piperidine ring : Provides conformational flexibility for target engagement . Methodological analysis : Computational tools like molecular docking can predict how these groups interact with enzymes or receptors .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates .
- Recrystallization : Ethanol/water mixtures for final product purification, monitored by melting point analysis .
- HPLC-Prep : Reverse-phase C18 columns for high-purity isolation (>99%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Modification strategies :
- Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 3,5-dimethoxybenzyl) to test steric effects on target binding .
- Substitute the piperidine ring with azetidine to assess rigidity’s impact on potency .
- Experimental validation :
- In vitro assays (e.g., enzyme inhibition IC₅₀) paired with X-ray crystallography to map binding interactions .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Root-cause analysis :
- Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies .
- Validate biological assays using standardized protocols (e.g., ATP-based kinase assays vs. radiometric methods) .
- Statistical tools : Multivariate analysis (e.g., PCA) to identify variables causing yield discrepancies .
Q. What are the degradation pathways of this compound under physiological conditions?
- Stability studies :
- Accelerated stability testing (40°C/75% RH) with HPLC-MS to identify hydrolysis products (e.g., cleavage of the acetamide bond) .
- pH-dependent degradation : Use buffer systems (pH 1–9) to simulate gastric/intracellular environments .
Q. How can target identification be systematically approached for this compound?
- Proteomics : Chemoproteomic pull-down assays with biotinylated analogs to capture interacting proteins .
- Transcriptomics : RNA-seq profiling of treated cell lines to identify dysregulated pathways .
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina .
Q. What experimental designs are suitable for assessing the compound’s stability in formulation?
- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and oxidizers (H₂O₂) .
- Analytical tools :
- Differential Scanning Calorimetry (DSC) to detect polymorphic changes .
- Dynamic Vapor Sorption (DVS) for hygroscopicity analysis .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use Chiralpak® columns with heptane/ethanol mobile phases .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine functionalization .
Q. What advanced analytical methods validate the compound’s 3D conformation?
- X-ray crystallography : Co-crystallize with target proteins to resolve binding modes .
- NOESY NMR : Detect through-space proton interactions to confirm spatial arrangement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
